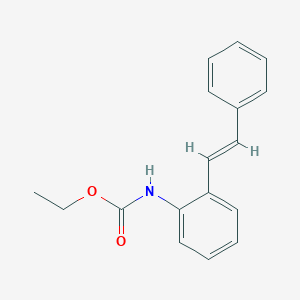
Ethyl (2-styrylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2-styrylphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl ester group attached to a carbamic acid moiety, with a styrylphenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2-styrylphenyl)carbamate typically involves the reaction of 2-styrylphenylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate ester .
Industrial Production Methods: Industrial production of carbamates often involves the use of phosgene or its derivatives. due to the hazardous nature of phosgene, alternative methods such as the use of dimethyl carbonate in a flow system over solid catalysts have been developed. These methods are more environmentally friendly and safer .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl (2-styrylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Ethyl (2-styrylphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of other chemicals
Mécanisme D'action
The mechanism of action of ethyl (2-styrylphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine at nerve synapses. This inhibition can result in various physiological effects, including muscle relaxation and potential therapeutic benefits .
Comparaison Avec Des Composés Similaires
Ethyl carbamate:
Methyl carbamate: Another simple carbamate ester used in various industrial applications.
Phenyl carbamate: Similar in structure but with a phenyl group instead of a styrylphenyl group.
Uniqueness: Ethyl (2-styrylphenyl)carbamate is unique due to its styrylphenyl substituent, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H17NO2 |
|---|---|
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
ethyl N-[2-[(E)-2-phenylethenyl]phenyl]carbamate |
InChI |
InChI=1S/C17H17NO2/c1-2-20-17(19)18-16-11-7-6-10-15(16)13-12-14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,18,19)/b13-12+ |
Clé InChI |
BFTFHEQSKJYHOC-OUKQBFOZSA-N |
SMILES isomérique |
CCOC(=O)NC1=CC=CC=C1/C=C/C2=CC=CC=C2 |
SMILES canonique |
CCOC(=O)NC1=CC=CC=C1C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















